(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide, commonly referred to by its IUPAC name, is a synthetic organic compound with a complex structure. Its molecular formula is and it has a molecular weight of approximately 483.92 g/mol. This compound is primarily utilized in research settings, particularly in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The compound is cataloged in several chemical databases, including PubChem, where it is recognized for its research applications. It is available for purchase through various chemical suppliers, indicating its relevance in scientific studies.
This compound falls under the category of organic compounds, specifically as an amide due to the presence of the amide functional group. Its structure includes multiple aromatic rings and substituents that contribute to its chemical properties and potential biological activity.
The synthesis of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide can be approached through several methods, typically involving multi-step organic synthesis techniques.
Technical details regarding specific reagents, conditions (temperature, solvents), and yields would be essential for a comprehensive synthesis protocol but are not detailed in the current sources.
The molecular structure of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide can be depicted using various structural representations:
InChI=1S/C26H21ClF3N3O/c1-2-33(17-19-6-4-3-5-7-19)22-11-8-18(9-12-22)14-20(16-31)25(34)32-24-15-21(26(28,29)30)10-13-23(24)27/h3-15H,2,17H2,1H3,(H,32,34)/b20-14+
.
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
.
The compound features:
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide can participate in various chemical reactions:
These reactions are significant for exploring the compound's reactivity and potential derivatives that could have different biological properties.
Data on specific targets or pathways would enhance understanding but require further empirical studies.
The physical and chemical properties of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide include:
Properties such as melting point, boiling point, and specific reactivity data are not detailed in the provided sources but would be critical for practical applications.
This compound has potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: